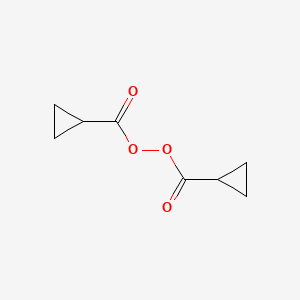
Cyclopropanecarbonyl cyclopropanecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl cyclopropanecarboperoxoate is an organic compound with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.163 g/mol . It is characterized by the presence of cyclopropane rings and peroxo groups, making it a unique and interesting compound in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl cyclopropanecarboperoxoate can be synthesized through the reaction of cyclopropanecarbonyl chloride with hydrogen peroxide in the presence of a base . The reaction typically involves the following steps:
Preparation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride is prepared by reacting cyclopropanecarboxylic acid with thionyl chloride.
Formation of this compound: The cyclopropanecarbonyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanecarbonyl cyclopropanecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The compound can be reduced under specific conditions to yield cyclopropanecarbonyl derivatives.
Substitution: The cyclopropane rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed:
Oxidation: this compound can form cyclopropanecarboxylic acid derivatives.
Reduction: Reduction can yield cyclopropanecarbonyl alcohols.
Substitution: Substitution reactions can produce halogenated cyclopropanecarbonyl compounds.
Applications De Recherche Scientifique
Cyclopropanecarbonyl cyclopropanecarboperoxoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropane and peroxo functionalities into molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cyclopropanecarbonyl cyclopropanecarboperoxoate involves its ability to donate oxygen atoms through its peroxo group. This property makes it an effective oxidizing agent in various chemical reactions. The molecular targets and pathways involved include:
Oxidation of Organic Substrates: The peroxo group can transfer oxygen atoms to organic substrates, leading to their oxidation.
Interaction with Enzymes: The compound can interact with enzymes that catalyze oxidation-reduction reactions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Cyclopropanecarbonyl cyclopropanecarboperoxoate can be compared with other similar compounds such as:
Cyclopropanecarbonyl Chloride: This compound is a precursor in the synthesis of this compound and shares the cyclopropane ring structure.
Cyclopropanecarboxylic Acid: Another related compound, used in the preparation of cyclopropanecarbonyl chloride.
Cyclopropanecarbonyl Peroxide: Similar in structure, but with different reactivity and applications.
This compound stands out due to its unique combination of cyclopropane rings and peroxo groups, making it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
1607-29-0 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
cyclopropanecarbonyl cyclopropanecarboperoxoate |
InChI |
InChI=1S/C8H10O4/c9-7(5-1-2-5)11-12-8(10)6-3-4-6/h5-6H,1-4H2 |
Clé InChI |
LDUBTEFFAFBTOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)OOC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


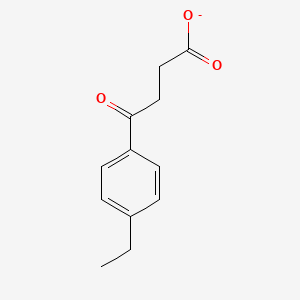
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
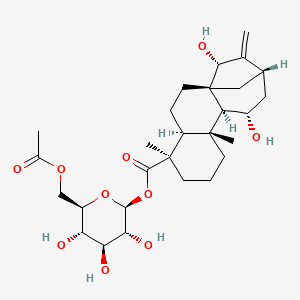

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
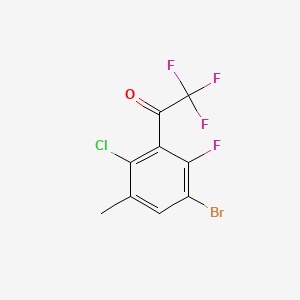
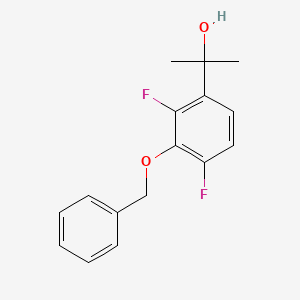

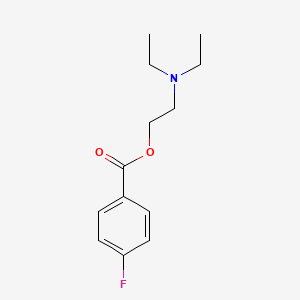
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)

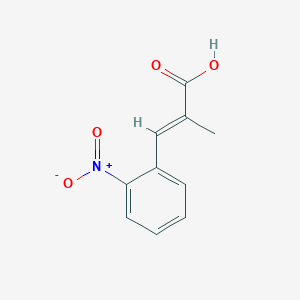
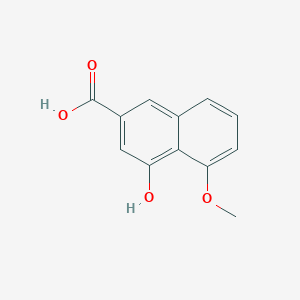
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
